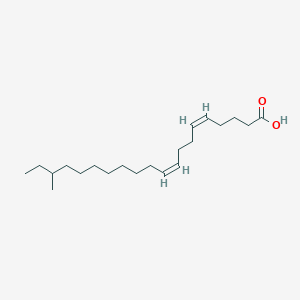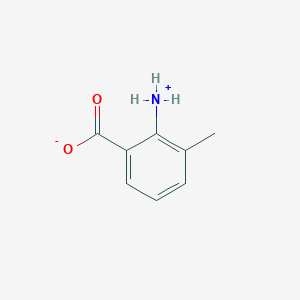![molecular formula C18H19N5O4 B149478 1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 131402-48-7](/img/structure/B149478.png)
1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This compound has gained interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has been studied in detail. It has been reported to act as a CDK2 inhibitor, which plays a crucial role in cell cycle regulation and proliferation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the activity of DNA topoisomerase II, which is essential for DNA replication and repair. By inhibiting DNA topoisomerase II, this compound can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been reported to exhibit anti-inflammatory and antiviral activities. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models.
実験室実験の利点と制限
The advantages of using 1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in lab experiments include its potent anticancer activity, broad-spectrum antiviral activity, and well-characterized mechanism of action. However, the limitations of using this compound in lab experiments include its low solubility in water, which can affect its bioavailability and pharmacokinetics, and its potential toxicity, which can affect its safety profile.
将来の方向性
There are several future directions for the research on 1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. One direction is to investigate its potential as a drug candidate for the treatment of various cancers and viral infections. Another direction is to explore its interaction with other enzymes and proteins, which can provide insights into its mechanism of action and potential therapeutic applications. Additionally, the development of novel synthesis methods and analogs of this compound can lead to the discovery of more potent and selective compounds for various applications.
合成法
The synthesis of 1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has been reported in the literature. The most common method involves the reaction of 3-(morpholinomethyl)benzoic acid with 5-amino-1H-pyrazole-4-carboxamide in the presence of a coupling reagent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole), followed by cyclization with triethyl orthoformate. The yield of this method is reported to be around 50-60%.
科学的研究の応用
1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has been studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. In biochemistry, it has been studied for its interaction with various enzymes and proteins, such as cyclin-dependent kinase 2 (CDK2) and DNA topoisomerase II. In pharmacology, it has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and viral infections.
特性
CAS番号 |
131402-48-7 |
|---|---|
製品名 |
1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
分子式 |
C18H19N5O4 |
分子量 |
369.4 g/mol |
IUPAC名 |
(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-(morpholin-4-ylmethyl)benzoate |
InChI |
InChI=1S/C18H19N5O4/c24-17-15-9-21-23(16(15)19-11-20-17)12-27-18(25)14-3-1-2-13(8-14)10-22-4-6-26-7-5-22/h1-3,8-9,11H,4-7,10,12H2,(H,19,20,24) |
InChIキー |
VVRUREMEOOFPRS-UHFFFAOYSA-N |
異性体SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)OCN3C4=NC=NC(=O)C4=CN3 |
SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)OCN3C4=C(C=N3)C(=O)NC=N4 |
正規SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)OCN3C4=NC=NC(=O)C4=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol](/img/structure/B149396.png)
![2,8-Dimethylnaphtho[3,2,1-kl]xanthene](/img/structure/B149401.png)










![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B149446.png)